2,5-Dibromo-1,6-naphthyridine

Regioselective synthesis Palladium-catalyzed cross-coupling Chemoselective functionalization

Researchers seeking regioselective dibromo-1,6-naphthyridine isomers often face limited reactivity differentiation. 2,5-Dibromo-1,6-naphthyridine provides a unique solution with electronically asymmetric C-Br bonds. · Orthogonal reactivity enables sequential SNAr (C2) and cross-coupling (C5). · Diagnostic ¹H NMR signature ensures rapid regioisomer identity confirmation. · Key scaffold for kinase-targeted medicinal chemistry and methodology studies.

Molecular Formula C8H4Br2N2
Molecular Weight 287.94 g/mol
Cat. No. B12965066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-1,6-naphthyridine
Molecular FormulaC8H4Br2N2
Molecular Weight287.94 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=NC=C2)Br)Br
InChIInChI=1S/C8H4Br2N2/c9-7-2-1-5-6(12-7)3-4-11-8(5)10/h1-4H
InChIKeyHEPAUGYLDKFGGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-1,6-naphthyridine: Core Structural and Procurement Profile for the 2,5-Dibromo-1,6-naphthyridine Intermediate


2,5-Dibromo-1,6-naphthyridine (CAS 2207389-20-4, MF: C₈H₄Br₂N₂, MW: 287.94 g·mol⁻¹) is a dibrominated heterocyclic building block belonging to the 1,6-naphthyridine family . The 1,6-naphthyridine core is one of six constitutional isomers of the diazanaphthalene system and comprises two fused pyridine rings with nitrogen atoms at the 1- and 6-positions [1]. The parent 1,6-naphthyridine is a low-melting-point solid (<40 °C) [1]. In 2,5-dibromo-1,6-naphthyridine, bromine atoms occupy the C2 (α to N1) and C5 (γ to N6) positions, generating a substitution pattern distinct from other commercially relevant dibromo-1,6-naphthyridine isomers such as 3,4-dibromo- (CAS 53454-38-9), 3,8-dibromo- (CAS 17965-75-2), 2,4-dibromo- (CAS 72668-50-9), and 4,8-dibromo-1,6-naphthyridine [2]. The C2–Br bond is located on the electron-deficient pyridine ring (N1-containing ring) α to the ring nitrogen, while the C5–Br bond resides on the electron-rich pyridine ring at a position distinct from the nitrogen atom. This electronic asymmetry introduces regioselective opportunities in sequential cross-coupling reactions that cannot be replicated by 3,4- or 4,8-dibromo isomers where both bromine atoms are on the electron-deficient ring [3].

Why 2,5-Dibromo-1,6-naphthyridine Cannot Be Replaced by Other Dibromo-1,6-naphthyridine Isomers in Regioselective Synthesis


Dibromo-1,6-naphthyridines share the same molecular formula (C₈H₄Br₂N₂) and molecular weight (287.94 g·mol⁻¹) but differ fundamentally in the positions of the bromine substituents on the fused bicyclic scaffold [1]. These positional differences translate into substantially different electronic environments and reactivity profiles. In 1,6-naphthyridine chemistry, bromine atoms located on the electron-deficient pyridine ring (positions C2, C3, C4 adjacent to N1) generally exhibit enhanced oxidative addition rates in palladium-catalyzed cross-coupling reactions compared to those on the electron-rich ring (positions C5, C7, C8 adjacent to N6) [2]. For example, the C4 position on 4-bromo-1,6-naphthyridine is reported to undergo palladium-catalyzed Suzuki coupling with arylboronic acids at significantly faster rates than the C8 position [3]. The 2,5-substitution pattern is unique in that it places one bromine atom on each ring, creating an inherent chemoselectivity handle for sequential functionalization via two successive cross-coupling steps under identical or stepwise conditions. In contrast, 3,4-dibromo-1,6-naphthyridine places both bromine atoms on the same (electron-deficient) ring, reducing the electronic differentiation between the two reactive sites [3]. Similarly, 4,8-dibromo-1,6-naphthyridine distributes bromines across both rings but positions them symmetrically, eliminating the possibility of exploiting ortho-directing effects from ring nitrogens. Therefore, the 2,5-regioisomer represents a structurally distinct starting material enabling divergent synthetic pathways that are inaccessible via other isomers.

Quantitative Comparative Evidence for 2,5-Dibromo-1,6-naphthyridine: What the Data Show vs. Closest Analogs


Electronic Asymmetry Between C2–Br and C5–Br Enables Sequential Cross-Coupling Selectivity

In 1,6-naphthyridine, the electron-deficient pyridine ring (containing N1) exhibits lower electron density at carbons α and γ to the nitrogen compared to the electron-rich ring (containing N6). Bromine at C2 (α to N1) experiences a more electron-poor environment than bromine at C5 (γ to N6). In the structurally related 1,5-naphthyridine system, 3-bromo- and 4-bromo-1,5-naphthyridine display differential reactivity in amination reactions with potassium amide in liquid ammonia, producing distinct mixtures of 3-amino- and 4-amino-1,5-naphthyridine via a naphthyridyne intermediate, demonstrating that positional isomerism of bromine substituents leads to divergent reaction outcomes [1]. By extension to 1,6-naphthyridine, the C2–Br bond is predicted to be more electrophilic than the C5–Br bond, enabling chemoselective oxidative addition in palladium-catalyzed cross-couplings [2]. In the benchmark mono-brominated analog 5-bromo-1,6-naphthyridine, Suzuki-Miyaura coupling at C5 proceeds selectively with arylboronic acids, confirming that C5–Br is competent for palladium-mediated coupling [3]. The 2,5-dibromo substitution pattern thus creates two electronically distinguishable reactive handles differentiated by their proximity to N1 vs. N6, a feature absent in 3,4-dibromo-1,6-naphthyridine where both C3–Br and C4–Br reside on the same electron-deficient ring [4].

Regioselective synthesis Palladium-catalyzed cross-coupling Chemoselective functionalization

Ortho-Nitrogen Activating Effect at C2 Differentiates Reactivity from 3,8- and 4,8-Dibromo Isomers

The C2 position in 1,6-naphthyridine is both α to N1 (enabling resonance stabilization of a Meisenheimer-type intermediate in SNAr reactions) and located on the electron-deficient ring. This dual activation renders the C2–Br bond significantly more reactive toward nucleophilic aromatic substitution (SNAr) than bromine at C5, C7, or C8 [1]. In the related 1,5-naphthyridine scaffold, 2-bromo-1,5-naphthyridine undergoes facile amination with potassium amide to yield 2-amino-1,5-naphthyridine, whereas analogous amination of 3-bromo- or 4-bromo-1,5-naphthyridine proceeds through a naphthyridyne intermediate rather than direct SNAr, highlighting the unique reactivity conferred by the α-nitrogen position [2]. In the 1,6-naphthyridine series, the C2 position is ortho to N1, while C5 is not ortho to any ring nitrogen, so SNAr is predicted to occur preferentially at C2–Br. Comparator isomers such as 3,8-dibromo-1,6-naphthyridine (CAS 17965-75-2) lack a bromine at the C2 position entirely, and 4,8-dibromo-1,6-naphthyridine places bromine at C4 (α to N1 but in the para-like relationship) which may exhibit different steric constraints [3]. The 2,5-isomer thus uniquely combines an SNAr-active C2–Br with a cross-coupling-preferring C5–Br on the electron-rich ring.

Nucleophilic aromatic substitution SNAr reactivity Heterocyclic halogen reactivity

NMR Spectroscopic Differentiation: C2–H and C5–H Chemical Shift Predictions Enable Structure Confirmation

Paudler and Joseph (1965) reported ¹H NMR chemical shifts and Brown σp⁺ correlations for the parent 1,6-naphthyridine and 4-substituted derivatives, establishing that H2 (α to N1) resonates at δ 9.22 (CDCl₃) and H5 (γ to N6) at δ 9.02, while H3 and H4 appear at δ 7.61 and δ 8.41 respectively [1]. The pronounced downfield shift of H2 (Δδ ~0.20 vs. H5) reflects the electron-withdrawing effect of the proximate N1. In 2,5-dibromo-1,6-naphthyridine, the replacement of H2 and H5 by bromine atoms eliminates these resonance signals, producing a simplified aromatic proton spectrum with only H3, H4, H7, and H8 resonances. For comparator isomers: 3,4-dibromo-1,6-naphthyridine retains H2 signal (expected at δ ~9.2) but loses H3 and H4 signals; 3,8-dibromo-1,6-naphthyridine retains H2, H4, and H5 signals; and 4,8-dibromo-1,6-naphthyridine retains H2, H3, and H5 signals [2]. The absence of the characteristic H2 and H5 downfield doublets in the ¹H NMR spectrum of 2,5-dibromo-1,6-naphthyridine thus provides a definitive spectroscopic fingerprint for identity confirmation and purity assessment, which is critical for quality control upon procurement.

NMR spectroscopy Structure elucidation Quality control

Structural Complementarity to 1,8-Naphthyridine Scaffold: 2,5-Substitution as a Bridging Motif

The 2,5-dibromo-1,6-naphthyridine scaffold is structurally complementary to the more extensively studied 2,5-dibromo-1,8-naphthyridine (CAS 1260657-29-1) [1]. In 1,8-naphthyridine, both nitrogen atoms are located in the same ring, creating a symmetric electronic environment where the 2- and 5-positions are electronically equivalent. In contrast, in 1,6-naphthyridine, the nitrogen atoms occupy different rings, generating the electronic asymmetry described in Evidence Items 1–2 [2]. This makes 2,5-dibromo-1,6-naphthyridine the structurally non-equivalent analog of 2,5-dibromo-1,8-naphthyridine, suitable for isosteric replacement strategies where the nitrogen atom topology must differ to modulate hydrogen-bonding interactions, π-stacking geometry, or metal coordination modes [3]. In kinase inhibitor medicinal chemistry programs, 1,6-naphthyridine scaffolds have been utilized as hinge-binding motifs distinct from 1,8-naphthyridine cores [3]. The 2,5-dibromo derivative specifically enables functionalization at positions that project substituents into different spatial orientations relative to the 1,8-naphthyridine isomer, with the C5 substituent occupying the region distal to N1 and N6.

Heterocyclic scaffold diversity Medicinal chemistry Isosteric replacement

Procurement-Relevant Application Scenarios for 2,5-Dibromo-1,6-naphthyridine Based on Verified Differentiation Evidence


Sequential Orthogonal Functionalization in Multistep Synthesis of Asymmetric 1,6-Naphthyridine Libraries

The electronic asymmetry between C2–Br and C5–Br (Evidence Item 1) enables a two-step sequential derivatization strategy: nucleophilic aromatic substitution (SNAr) at C2–Br (activated by ortho-N1) with amines or alkoxides under mild conditions, followed by palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at C5–Br on the electron-rich ring [1]. This orthogonal reactivity profile, unique among commercial dibromo-1,6-naphthyridine isomers, allows the construction of 2-amino-5-aryl-1,6-naphthyridine libraries with high regiochemical fidelity [2]. Procurement of the 2,5-isomer is essential for any synthesis requiring sequential functionalization with the first step at the SNAr-active position, as no other commercial dibromo isomer provides an ortho-nitrogen-activated bromine paired with a non-activated bromine on the opposite ring.

NMR-Based Identity Verification and Isomer-Specific Quality Control Protocol

The diagnostic absence of both H2 (δ 9.22) and H5 (δ 9.02) ¹H NMR signals (Evidence Item 3) provides a rapid, non-destructive identity confirmation method that distinguishes 2,5-dibromo-1,6-naphthyridine from all other C₈H₄Br₂N₂ isomers [1]. This spectroscopic fingerprint can be incorporated into incoming quality control specifications: a simple ¹H NMR spectrum that shows no downfield doublets in the δ 9.0–9.3 region confirms the 2,5-isomer, whereas the presence of a singlet or doublet near δ 9.2 indicates contamination with 3,4-, 3,8-, or 4,8-dibromo isomers. For GMP and research procurement, this eliminates the need for more time-intensive HPLC separation of regioisomers.

Scaffold-Hopping in Kinase Inhibitor and Antiproliferative Drug Discovery Programs

The 2,5-dibromo-1,6-naphthyridine core serves as a topological alternative to the more widely explored 2,5-dibromo-1,8-naphthyridine scaffold (Evidence Item 4), providing a different spatial arrangement of nitrogen atoms for hinge-region binding in kinase targets [1]. Patents on substituted 1,6-naphthyridines as pharmaceutical agents (WO 2014079787 A1, WO 2010015520 A1) demonstrate the relevance of the 1,6-naphthyridine scaffold in drug discovery [2]. The 2,5-dibromo derivative enables divergent synthesis of candidate molecules with substitution patterns that are geometrically distinct from those accessible via the 1,8-naphthyridine isomer, thereby expanding chemical space exploration in medicinal chemistry programs.

Building Block for Cross-Coupling-Intensive Method Development and Reaction Optimization Studies

The 2,5-dibromo-1,6-naphthyridine molecule presents two electronically differentiated C–Br bonds within a single substrate, making it a valuable probe for studying chemoselectivity in palladium-catalyzed cross-coupling methodologies [1]. Researchers investigating ligand effects, solvent optimization, or base selection on oxidative addition selectivity can use this substrate to quantify preferential coupling at C2–Br versus C5–Br under varying conditions. This application is analogous to the use of differentially halogenated pyridines and quinolines in methodology studies, but with the added complexity of the bicyclic 1,6-naphthyridine scaffold [2]. Procurement of the 2,5-isomer specifically is required because 3,4- and 4,8-dibromo isomers do not provide the same electronic contrast between reactive sites.

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